
rac 1-Oleoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac 1-Oleoyl-2-chloropropanediol” is a lipid molecule with the molecular formula C₂₁H₃₉ClO₃ and a molecular weight of 374.99 . It is also known as (9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester .
Molecular Structure Analysis
The molecular structure of “rac 1-Oleoyl-2-chloropropanediol” is defined by its molecular formula, C₂₁H₃₉ClO₃ . This indicates that the molecule contains 21 carbon atoms, 39 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“rac 1-Oleoyl-2-chloropropanediol” is a clear, colorless to pale yellow oil . It is slightly soluble in chloroform and methanol . It should be stored at -20°C in a freezer, under an inert atmosphere .properties
CAS RN |
1639207-37-6 |
|---|---|
Product Name |
rac 1-Oleoyl-2-chloropropanediol |
Molecular Formula |
C₂₁H₃₉ClO₃ |
Molecular Weight |
374.99 |
synonyms |
(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



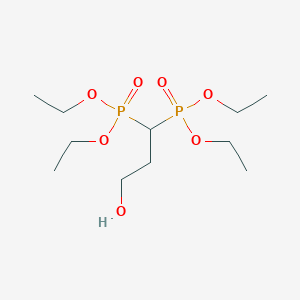
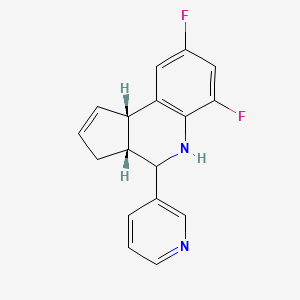
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
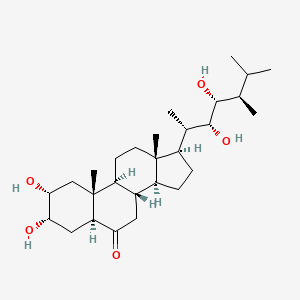
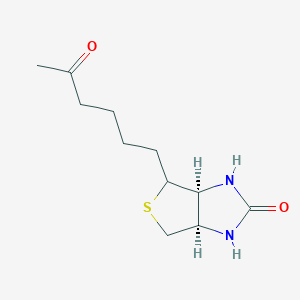
![[1'-13C]uridine](/img/structure/B1146227.png)
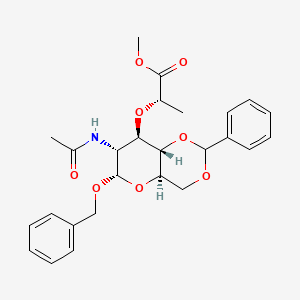
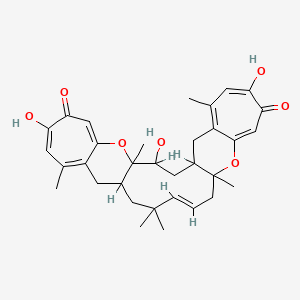
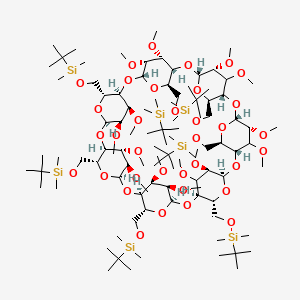

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)